molecular formula C11H13FN2O2 B1390938 (2-Amino-5-fluorophenyl)(morpholino)methanone CAS No. 1094449-18-9

(2-Amino-5-fluorophenyl)(morpholino)methanone

Cat. No. B1390938
M. Wt: 224.23 g/mol
InChI Key: LJPZLMDXESLDJU-UHFFFAOYSA-N
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Description

“(2-Amino-5-fluorophenyl)(morpholino)methanone”, also known as AFMM, is a synthetic compound with potential applications in various fields of research. It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol .


Physical And Chemical Properties Analysis

AFMM has a molecular weight of 224.23 g/mol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Antitumor Activity

(2-Amino-5-fluorophenyl)(morpholino)methanone and its derivatives have been studied for their potential antitumor properties. For instance, a related compound, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, demonstrated significant inhibition of cancer cell lines such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Imaging in Parkinson's Disease

A derivative of (2-Amino-5-fluorophenyl)(morpholino)methanone, [11C]HG-10-102-01, was synthesized for potential use as a PET imaging agent for LRRK2 enzyme in Parkinson's disease research. This radiotracer was evaluated for its ability to image the LRRK2 enzyme, which is implicated in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Acetylcholinesterase Inhibition

Compounds structurally related to (2-Amino-5-fluorophenyl)(morpholino)methanone have been designed for their inhibitory effects on acetylcholinesterase (AChE), an enzyme important in neurological functions. One such compound showed potent AChE inhibitory activity, which could have implications in treating diseases like Alzheimer's (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

Tubulin Polymerization Inhibition

Several derivatives of (2-Amino-5-fluorophenyl)(morpholino)methanone have been explored for their role in inhibiting tubulin polymerization, a process crucial in cell division. These compounds displayed significant antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Srikanth, Nayak, Babu, Kumar, Ravikumar, & Kamal, 2016).

Synthesis and Structural Analysis

In a study focused on the synthesis and structural analysis, a novel bioactive heterocycle related to (2-Amino-5-fluorophenyl)(morpholino)methanone was synthesized. This compound showed antiproliferative activity, and its structure was characterized through various techniques including X-ray diffraction, highlighting its potential in pharmaceutical research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Safety And Hazards

The safety data for AFMM indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

(2-amino-5-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZLMDXESLDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241662
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-fluorophenyl)(morpholino)methanone

CAS RN

1094449-18-9
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094449-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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